O-Ethyl 5-oxopyrrolidine-2-carbothioate
Description
Prevalence as a Core Structure in Complex Molecules
The pyrrolidinone motif is a recurring feature in a vast array of biologically active natural products and synthetic pharmaceuticals. Its rigid, yet three-dimensional, structure provides an excellent framework for the precise spatial orientation of functional groups, which is crucial for molecular recognition and biological activity. Many natural alkaloids, which are organic compounds produced by a wide variety of organisms, contain the pyrrolidine (B122466) fragment.
Furthermore, the pyrrolidinone core is a key component in numerous approved drugs, highlighting its importance in medicinal chemistry. The development of stereoselective synthesis methods for pyrrolidine-containing drugs is an active area of research, with many strategies starting from chiral precursors like pyroglutamic acid.
Role as a Versatile Synthetic Scaffold
Beyond its presence in final target molecules, the pyrrolidinone ring serves as a versatile building block in organic synthesis. Its functional groups—the lactam carbonyl and the potential for substitution at various positions—offer multiple handles for chemical modification. For instance, the corresponding oxygen ester, ethyl pyroglutamate (B8496135), derived from L-glutamic acid, is a widely used chiral starting material for the asymmetric synthesis of more complex molecules. The lactam nitrogen and the carbon atoms of the ring can be functionalized to introduce diverse substituents, leading to a wide range of molecular geometries and properties. The synthesis of various 5-oxopyrrolidine derivatives has been explored for applications in anticancer and antimicrobial research, demonstrating the adaptability of this scaffold. ktu.edunih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2S |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
O-ethyl 5-oxopyrrolidine-2-carbothioate |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-7(11)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9) |
InChI Key |
KKOKQQGJJGYZMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)C1CCC(=O)N1 |
Origin of Product |
United States |
The Carbothioate Moiety: a Strategic Functional Group in Organic Transformations
Distinct Reactivity Profile Compared to Carboxylate Esters
Thioesters, including O-alkyl carbothioates, are generally more reactive towards nucleophilic acyl substitution than their corresponding oxygen esters. tutorchase.com This enhanced reactivity is attributed to two main factors:
Better Leaving Group: The thiolate anion (RS⁻) is a better leaving group than the alkoxide anion (RO⁻) because sulfur is less basic than oxygen.
Reduced Resonance Stabilization: The resonance overlap between the carbonyl group and the sulfur atom is less effective than with the smaller oxygen atom. This results in the carbonyl carbon of a thioester being more electrophilic. stackexchange.com
This difference in reactivity allows for selective transformations in the presence of both ester and thioester functionalities.
| Functional Group | General Structure | Relative Reactivity toward Nucleophilic Acyl Substitution | Leaving Group | Basicity of Leaving Group |
|---|---|---|---|---|
| Carboxylate Ester | R-COOR' | Less Reactive | RO⁻ (Alkoxide) | Stronger Base |
| Carbothioate (Thioester) | R-COSR' | More Reactive | RS⁻ (Thiolate) | Weaker Base |
Utility in Diverse Synthetic Strategies
The unique reactivity of carbothioates has been exploited in a multitude of synthetic strategies. They serve as excellent acylating agents and are key intermediates in various carbon-carbon bond-forming reactions. The conversion of esters to thioesters is a valuable transformation that can be achieved under mild, transition-metal-free conditions, providing access to these reactive intermediates. rsc.org Thioesters are also pivotal in biological systems, most notably in the form of acetyl-CoA, which acts as a universal acyl-group carrier. libretexts.org In laboratory synthesis, this mimicry of nature's strategy allows for controlled acyl transfer reactions.
Contextualizing O Ethyl 5 Oxopyrrolidine 2 Carbothioate Within Current Academic Pursuits
Exploration of Combined Pyrrolidinone-Thioester Reactivity
The chemical behavior of this compound is dictated by the interplay between the nucleophilic and electrophilic centers within the pyrrolidinone ring and the reactivity of the thioester. The lactam functionality of the pyrrolidinone ring possesses an amide bond that can participate in various chemical transformations. The nitrogen atom can be functionalized, and the adjacent methylene (B1212753) groups can be subject to deprotonation and subsequent elaboration.
The thioester group, on the other hand, is a highly activated acylating agent. The carbon-sulfur bond is weaker and more polarizable than the corresponding carbon-oxygen bond in an ester, rendering the carbonyl carbon more electrophilic. This enhanced reactivity makes thioesters excellent substrates for nucleophilic acyl substitution reactions. In the context of this compound, this inherent reactivity can be harnessed for the introduction of a variety of nucleophiles at the C2 position of the pyrrolidinone ring.
The juxtaposition of these two functional groups allows for a range of potential transformations. For instance, the pyrrolidinone nitrogen could be protected, followed by a selective reaction at the thioester. Conversely, the thioester could be used as a handle to introduce a substituent that could then participate in a cyclization reaction involving the pyrrolidinone ring. The specific reaction pathways and outcomes would be highly dependent on the chosen reagents and reaction conditions.
Identification of Emerging Research Opportunities
While specific research on this compound is still in its nascent stages, the unique structural features of this compound point towards several promising areas of investigation. The pyrrolidinone core is a key structural motif in many pharmaceuticals, and the ability to functionalize this ring system via the thioester moiety could provide a novel route to analogues of existing drugs or entirely new classes of therapeutic agents.
One significant area of opportunity lies in the field of asymmetric synthesis. The chiral center at the C2 position of the pyrrolidinone ring, derived from pyroglutamic acid, makes this compound a valuable chiral building block. Its use in diastereoselective and enantioselective reactions could lead to the synthesis of complex, stereochemically defined molecules. For example, the thioester could be transformed into a ketone, which could then undergo stereoselective reduction or addition reactions, with the stereochemical outcome influenced by the existing chirality of the pyrrolidinone ring.
Furthermore, the thioester functionality opens the door to applications in peptide synthesis and bioconjugation. Thioesters are known to be effective in native chemical ligation, a powerful technique for the synthesis of large peptides and proteins. This compound could serve as a novel pyroglutamylating agent for the N-terminus of peptides, potentially modulating their biological activity or stability.
The development of novel catalytic transformations that exploit the dual reactivity of the pyrrolidinone and thioester functionalities is another exciting avenue for future research. This could involve transition-metal-catalyzed cross-coupling reactions at the thioester or the development of organocatalytic methods that activate the pyrrolidinone ring for subsequent transformations. As the field of organic synthesis continues to evolve, the unique combination of functionalities in this compound is likely to inspire the development of innovative and efficient synthetic strategies.
Applications of O Ethyl 5 Oxopyrrolidine 2 Carbothioate in Complex Organic Synthesis
Utilisation as a Chiral Building Block in Asymmetric Synthesis
The presence of a defined stereocenter at the C2 position makes O-Ethyl 5-oxopyrrolidine-2-carbothioate an excellent chiral building block. This "chiral pool" strategy allows for the transfer of stereochemical information from a readily available starting material to a more complex target molecule, bypassing the need for developing a de novo asymmetric synthesis.
The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast number of biologically active compounds, including many pharmaceuticals and alkaloids. This compound is an ideal precursor for enantiomerically pure substituted pyrrolidines. The lactam and thioester groups can be selectively manipulated to introduce a variety of substituents.
For instance, the reduction of the lactam carbonyl group provides access to 2-substituted pyrrolidines, while the thioester can be converted into other functional groups or used as a handle for carbon-carbon bond formation. The high reactivity of the thioester group, compared to its corresponding oxygen ester analogue, allows for transformations under mild conditions, which helps in preserving the stereochemical integrity of the chiral center.
Table 1: Representative Transformations for Pyrrolidine Synthesis
| Starting Material | Reagents & Conditions | Product | Key Transformation |
|---|---|---|---|
| This compound | 1. LiAlH₄, THF2. Protection (e.g., Boc₂O) | N-Protected (R)- or (S)-prolinol derivative | Reduction of lactam and thioester |
| This compound | 1. Grignard Reagent (R-MgBr)2. Reduction (e.g., NaBH₄) | 2,5-Disubstituted pyrrolidine | Nucleophilic addition to thioester |
The existing stereocenter in this compound can effectively direct the stereochemical outcome of reactions at other positions on the pyrrolidine ring, leading to diastereoselective transformations. This substrate-controlled stereoselectivity is crucial for the synthesis of molecules with multiple chiral centers.
For example, the enolate generated by deprotonation at the C3 position can undergo alkylation, with the incoming electrophile approaching from the face opposite to the C2-substituent to minimize steric hindrance. This results in the formation of a trans-2,3-disubstituted pyrrolidinone with high diastereoselectivity. The choice of base and reaction conditions can be tuned to optimize the stereochemical outcome.
Intermediate in the Total Synthesis of Natural Products and Analogues
The structural features of this compound make it a key intermediate in the synthesis of various natural products, particularly those containing a pyrrolidine or related heterocyclic core.
Pyrrolizidine (B1209537) and indolizidine alkaloids are two large families of natural products known for their diverse biological activities. kib.ac.cnnih.gov Many synthetic routes towards these alkaloids utilize pyroglutamic acid derivatives as starting materials. nih.govresearchgate.net this compound serves as a valuable precursor in these syntheses. The thioester functionality can be readily converted to an aldehyde via reduction, which can then participate in cyclization reactions to form the bicyclic core of these alkaloids.
For example, the synthesis of (-)-epialexine, a polyhydroxylated pyrrolizidine alkaloid, can be envisioned starting from a pyroglutamate (B8496135) derivative. kib.ac.cn The C2 side chain can be elaborated and then cyclized with the pyrrolidine nitrogen to form the characteristic 5-membered ring fused to the initial pyrrolidine core.
Beyond alkaloids, the pyrrolidinone scaffold is a component of more complex fused and spiro-heterocyclic systems found in many natural products and pharmaceuticals. nih.gov this compound provides multiple reaction sites—the nitrogen atom, the lactam carbonyl, the thioester, and the alpha-protons—that can be exploited to construct these intricate architectures.
For instance, intramolecular cyclization reactions involving a side chain attached to the nitrogen and a functional group derived from the C2 thioester can lead to the formation of fused bicyclic systems. kib.ac.cn Similarly, the C3 position can be functionalized and used as a tether point to construct a spirocyclic ring system at the C2 position, leveraging the thioester as a reactive anchor.
Table 2: Examples of Heterocyclic Systems Derived from Pyrrolidinone Scaffolds
| Target System | Synthetic Strategy | Role of C2-Thioester |
|---|---|---|
| Pyrrolizidine Core | Intramolecular N-alkylation/cyclization | Precursor to hydroxymethyl or formyl group for cyclization |
| Indolizidine Core | Ring-closing metathesis or Mannich reaction | Can be converted to a vinyl or iminium ion precursor |
| Spiro-oxindole | Aldol (B89426) condensation with isatin (B1672199) derivative | Enolate formation α to the thioester |
Scaffold for the Development of Functionally Diverse Molecular Architectures
The concept of "scaffold diversity" is central to modern medicinal chemistry and drug discovery, aiming to create collections of molecules with varied three-dimensional shapes to explore biological space. nih.govnih.gov The rigid pyrrolidinone core of this compound makes it an excellent scaffold for generating molecular diversity.
By systematically modifying the functional groups at different positions, a library of diverse compounds can be synthesized from a common starting material. The thioester at C2 is particularly useful in this context, as it can be subjected to a wide range of transformations, including aminolysis to form amides, alcoholysis to form esters, reduction to alcohols or aldehydes, and various carbon-carbon bond-forming reactions. This allows for the introduction of a wide array of chemical functionalities, leading to compounds with potentially diverse biological activities. mdpi.com
Synthesis of Densely Functionalized Pyrrolidinone Derivatives
The thioester group in this compound is a highly effective acylating agent, significantly more reactive than its corresponding oxygen ester analogue. nih.gov This enhanced reactivity towards a wide range of nucleophiles makes it an excellent precursor for introducing diverse functional groups at the C2 position of the pyrrolidinone ring, leading to the formation of densely functionalized derivatives.
The general reactivity stems from the fact that thioesters are more susceptible to nucleophilic attack at the carbonyl carbon. nih.gov This allows for efficient reactions with both soft and hard nucleophiles under conditions that might be ineffective for simple esters. Key transformations include:
Acylation of Carbon Nucleophiles: The compound can react with organometallic reagents (e.g., Grignard reagents, organocuprates) or stabilized carbanions (e.g., enolates) to form ketones. This provides a direct route to 2-acylpyrrolidinones, which are valuable precursors for further modifications.
Amide Formation: Reaction with primary or secondary amines readily yields the corresponding amides. This transformation is often rapid and high-yielding, providing straightforward access to a library of pyroglutamides.
Cross-Coupling Reactions: In transformations like the Fukuyama coupling, thioesters can be coupled with organozinc halides in the presence of a palladium catalyst to generate ketones. wikipedia.org This allows for the introduction of complex aryl, heteroaryl, or alkyl groups at the C2 position.
The strategic application of this compound allows for the modular construction of substituted pyrrolidinones. The following table illustrates hypothetical examples of its use in synthesizing functionalized derivatives, based on established thioester reactivity.
| Nucleophile/Reagent | Reaction Type | Product Class | Significance |
|---|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | Nucleophilic Acyl Substitution | 2-Acetyl-5-oxopyrrolidine | Introduction of a ketone functionality for further elaboration (e.g., aldol reactions, Wittig olefination). |
| Lithium di(phenyl)cuprate (Ph₂CuLi) | Conjugate Addition/Acylation | 2-Benzoyl-5-oxopyrrolidine | Formation of aryl ketones, key intermediates for pharmacologically active compounds. |
| Benzylamine (BnNH₂) | Aminolysis | N-Benzyl-5-oxopyrrolidine-2-carboxamide | Direct synthesis of pyroglutamide derivatives with potential biological activity. |
| Phenylzinc chloride / Pd(PPh₃)₄ | Fukuyama Coupling | 2-Benzoyl-5-oxopyrrolidine | Mild and efficient C-C bond formation under cross-coupling conditions. |
Application in Multi-Component and Cascade Reactions
The activated nature of the thioester group makes this compound a prime candidate for initiating multi-component and cascade reactions. These reaction formats are highly valued in modern organic synthesis for their efficiency in building molecular complexity from simple precursors in a single operation.
In cascade (or domino) reactions , the initial transformation of the thioester can trigger a sequence of intramolecular events. For example, a nucleophilic attack on the thioester could unmask a new reactive functional group, which then participates in a subsequent cyclization or rearrangement. A hypothetical cascade could involve the reaction of the thioester with an amino-alcohol. The initial aminolysis would form a hydroxy-amide intermediate, which could then undergo an intramolecular cyclization (e.g., O-alkylation or Mitsunobu reaction) to form a bicyclic lactam system. Such strategies enable the rapid construction of complex heterocyclic frameworks from a simple pyrrolidinone starting material. Domino sequences like the 2-aza-Cope-[3+2] dipolar cycloaddition have been used to generate complex pyrrolidine systems, and a thioester could serve as a versatile handle for initiating similar elaborate transformations. nih.gov
In multi-component reactions (MCRs) , where three or more reactants combine in a one-pot process, this compound can serve as a key building block. rsc.orgresearchgate.net For instance, it could be integrated into a modified Ugi or Passerini-type reaction. In a hypothetical Ugi-type MCR, the thioester could act as the carboxylic acid component, reacting with an amine, an isocyanide, and an aldehyde. The initial formation of an acyl-iminium ion intermediate, followed by attack by the isocyanide and subsequent intramolecular capture, would lead to a highly substituted, peptide-like pyrrolidinone derivative. The efficiency of MCRs allows for the rapid generation of diverse chemical libraries for drug discovery, starting from the pyroglutamate scaffold. clockss.org
The following table outlines potential applications in these advanced synthetic strategies.
| Reaction Class | Reactant Partners (Example) | Key Transformation | Resulting Structure |
|---|---|---|---|
| Cascade Reaction | 2-Aminoethanol | Initial aminolysis followed by intramolecular O-cyclization | Fused oxazolidine-pyrrolidinone bicyclic system |
| Multi-Component Reaction (Ugi-type) | Aniline, Benzaldehyde, tert-Butyl isocyanide | Acylation of imine, followed by isocyanide insertion and Mumm rearrangement | Densely functionalized α-acylamino-amide derivative of pyroglutamic acid |
| Domino Reaction | Grignard reagent with a pendant olefin | Acylation followed by an intramolecular carbonyl-ene reaction | Bicyclic pyrrolidinone with a new carbocyclic ring |
Advanced Spectroscopic Characterization and Structural Analysis of O Ethyl 5 Oxopyrrolidine 2 Carbothioate
X-ray Crystallography for Solid-State Structure Determination
Without any foundational research on O-Ethyl 5-oxopyrrolidine-2-carbothioate, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research and publication on this specific compound are necessary before a detailed analysis of its spectroscopic and structural properties can be provided.
Compound Names Mentioned
As no article could be generated, there are no compound names to list in a table.
Precise Bond Lengths, Bond Angles, and Torsional Angles
No crystallographic data or computational studies detailing the precise bond lengths, bond angles, and torsional angles for this compound could be located.
Confirmation of Absolute Configuration of Chiral Centers
There are no available studies that have determined or confirmed the absolute configuration of the chiral center(s) within the this compound molecule.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Preferences
Specific Infrared (IR) and Raman spectroscopic data, including peak assignments and analyses of conformational preferences for this compound, are not available in the reviewed literature.
Computational and Theoretical Investigations of O Ethyl 5 Oxopyrrolidine 2 Carbothioate
Quantum Chemical Studies of Electronic Structure and Energetics
To understand the fundamental properties of O-Ethyl 5-oxopyrrolidine-2-carbothioate, quantum chemical calculations would be necessary.
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions.
Calculation of Activation Energies and Reaction Pathways:By determining the energies of the reactants, transition states, and products, the activation energies for each step of a reaction can be calculated. This information is vital for understanding the kinetics and feasibility of a reaction. The complete reaction pathway, often visualized as a potential energy surface, would illustrate the energy changes that occur as the reactants are converted into products.
Until such research is conducted and published, a scientifically accurate and detailed article on the computational and theoretical investigations of this compound cannot be written.
Influence of Solvation and Catalysis on Reaction Profiles
The reaction profiles of this compound are significantly influenced by the surrounding solvent and the presence of catalysts. Computational studies on similar thioesters and pyroglutamate (B8496135) derivatives provide insights into these effects.
Solvation plays a crucial role in the stability of reactants, transition states, and products, thereby altering the energy barriers of reactions. For a polar molecule like this compound, polar protic solvents such as water or ethanol can stabilize the molecule through hydrogen bonding with the carbonyl and thioester groups. In contrast, nonpolar solvents would have a lesser stabilizing effect. Computational models, such as those employing Density Functional Theory (DFT) with implicit or explicit solvent models, are essential to quantify these interactions and predict how the reaction energetics will change in different environments. For instance, the hydrolysis of the thioester bond is expected to be facilitated by polar solvents that can stabilize the charged tetrahedral intermediate.
Catalysis, both enzymatic and chemical, can dramatically lower the activation energy of reactions involving this compound. In a biological context, enzymes like thioesterases could catalyze the hydrolysis of the thioester bond. Computational docking and molecular dynamics (MD) simulations can model the binding of the molecule within the enzyme's active site and elucidate the catalytic mechanism. Chemical catalysts, such as acids or bases, can also accelerate reactions like hydrolysis or aminolysis. Quantum mechanical calculations can map out the reaction pathways in the presence of these catalysts, identifying the key interactions that lead to a reduction in the energy barrier.
The following table summarizes the expected influence of different solvent and catalytic conditions on a key reaction of this compound, namely the hydrolysis of the thioester group.
| Condition | Expected Effect on Hydrolysis Rate | Rationale |
| Solvent | ||
| Nonpolar (e.g., Hexane) | Low | Poor stabilization of the polar transition state. |
| Polar Aprotic (e.g., Acetonitrile) | Moderate | Stabilization of the polar ground and transition states. |
| Polar Protic (e.g., Water) | High | Strong stabilization of the transition state through hydrogen bonding. |
| Catalyst | ||
| Acid Catalyst (e.g., H₃O⁺) | Increased | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. |
| Base Catalyst (e.g., OH⁻) | Increased | Deprotonation of the attacking nucleophile (e.g., water) increases its nucleophilicity. |
| Enzymatic Catalyst (e.g., Thioesterase) | Significantly Increased | Precise orientation of substrates and stabilization of the transition state within the active site. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical to its reactivity and interactions with other molecules. Conformational analysis and molecular dynamics simulations are powerful computational tools to investigate these aspects.
Exploration of Conformational Landscapes and Energy Minima
The pyrrolidine (B122466) ring of this compound is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The relative energies of these conformers determine the predominant shapes the molecule assumes. Furthermore, rotation around the single bonds, particularly the C-C(S) and C-O bonds of the thioester group, gives rise to different rotamers.
Computational methods like potential energy surface (PES) scanning can systematically explore the conformational landscape by varying key dihedral angles and calculating the corresponding energies. This allows for the identification of local and global energy minima, which represent the most stable conformations of the molecule. The results of such an analysis for a molecule like this compound would likely reveal a few low-energy conformers that are significantly populated at room temperature.
The following table presents a hypothetical summary of a conformational analysis, illustrating the types of data that would be generated.
| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Dihedral Angle (Cα-C(S)-O-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 | -15° (Envelope on Cγ) | 180° (anti) | 0.00 | 65 |
| 2 | 20° (Twist between Cβ and Cγ) | 180° (anti) | 0.85 | 25 |
| 3 | -15° (Envelope on Cγ) | 0° (syn) | 2.50 | 10 |
Analysis of Dynamic Behavior and Flexibility in Solution
While conformational analysis identifies stable structures, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time in a simulated solvent environment. MD simulations solve Newton's equations of motion for the atoms of the molecule and the surrounding solvent, generating a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.
Structure-Reactivity Relationship Studies through Computational Approaches
Computational chemistry offers powerful tools to establish relationships between the structure of a molecule and its chemical reactivity. For this compound, these approaches can predict its reactivity towards various reagents and provide insights into its chemical behavior.
One common approach is to calculate various molecular descriptors using quantum chemical methods. These descriptors can be correlated with experimentally observed reactivity. For example, the distribution of electron density, often visualized through electrostatic potential maps, can indicate regions of the molecule that are susceptible to nucleophilic or electrophilic attack. The carbonyl carbon of the thioester group is expected to be electrophilic, making it a primary site for nucleophilic attack.
Frontier molecular orbital theory is another valuable tool. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's ability to donate or accept electrons. A lower LUMO energy would suggest a greater susceptibility to nucleophilic attack.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of related pyroglutamate derivatives to build a statistical model that predicts a certain activity (e.g., binding affinity to a receptor) based on calculated structural and electronic properties. Although no such study is publicly available for this compound itself, the principles would apply if a series of analogs were synthesized and tested.
The following table lists some key computational descriptors and their implications for the reactivity of this compound.
| Descriptor | Predicted Value/Characteristic | Implication for Reactivity |
| Electrostatic Potential | Negative potential around carbonyl oxygen and sulfur; Positive potential around carbonyl carbon. | Susceptibility of carbonyl carbon to nucleophilic attack. |
| HOMO Energy | Relatively low | Indicates moderate electron-donating ability. |
| LUMO Energy | Relatively low | Indicates good electron-accepting ability, particularly at the thioester group. |
| Mulliken Atomic Charges | Positive charge on carbonyl carbon; Negative charges on oxygen and sulfur. | Confirms the electrophilic nature of the carbonyl carbon. |
Future Directions and Emerging Research Avenues for O Ethyl 5 Oxopyrrolidine 2 Carbothioate
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The future synthesis of O-Ethyl 5-oxopyrrolidine-2-carbothioate will likely move away from traditional multi-step, resource-intensive methods towards more sustainable and "green" alternatives. Research into analogous structures provides a clear roadmap for this evolution. For the pyrrolidinone core, a key direction is the use of bio-renewable feedstocks. For instance, levulinic acid, a platform chemical derived from lignocellulosic biomass, can be converted into 5-methyl-2-pyrrolidone via reductive amination with high yields. researchgate.net Adapting such pathways could provide a sustainable route to the 5-oxopyrrolidine scaffold.
For the thioester group, green chemistry approaches focus on minimizing hazardous reagents and solvents. Recent advancements include the direct synthesis of thioesters from thioamides and alkyl halides in water, utilizing catalytic amounts of phase-transfer catalysts. rsc.org Another promising, environmentally friendly method involves the photocatalytic oxidative radical addition of thioic acids to alkenes, which uses visible light as a sustainable energy source, oxygen as a green oxidant, and produces only water as a byproduct. nih.gov The copper-catalyzed coupling of aldehydes with thiols in water also represents a significant step towards eliminating volatile organic solvents. rsc.org
| Method | Key Reactants | Solvent/Conditions | Key Advantages |
|---|---|---|---|
| Aqueous S-alkylation/Hydrolysis | Tertiary Thioamides, Alkyl Halides | Water, Catalytic HTAB/DABCO | Avoids organic solvents, high efficiency. rsc.org |
| Photocatalytic Radical Addition | Thioic Acids, Alkenes | Ethyl Acetate, Visible Light, O₂ | Uses sustainable energy, green oxidant, water byproduct. nih.gov |
| Copper-Catalyzed Coupling | Aldehydes, Thiols | Water, Cu Catalyst, TBHP | Surfactant-free aqueous synthesis, good functional group tolerance. rsc.org |
Exploration of Bio-Inspired Transformations and Enzyme Mimicry
Nature extensively utilizes the pyrrolidinone (as pyroglutamate) and thioester motifs. nih.govresearchgate.net Future research will undoubtedly draw inspiration from biosynthetic pathways to develop novel enzymatic and biomimetic syntheses. Thioesterase enzymes, which hydrolyze thioester bonds in pathways like fatty acid synthesis, could be engineered or repurposed for the selective synthesis or modification of thioester-containing molecules. nih.gov
The enzymatic synthesis of thioesters has been demonstrated through lipase-catalyzed reactions, for instance, between thiols and vinyl esters. mdpi.com These biocatalytic methods offer high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste. Applying this logic, engineered enzymes could potentially catalyze the direct condensation of a thiol with an activated pyroglutamic acid derivative to form the target compound. Furthermore, developing small-molecule catalysts that mimic the active sites of these enzymes is a burgeoning field that could provide robust and scalable bio-inspired synthetic routes.
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
To enhance efficiency, safety, and scalability, the synthesis of this compound is an ideal candidate for integration into continuous flow and automated platforms. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for managing potentially exothermic reactions or unstable intermediates. mdpi.com The enzymatic synthesis of thioesters has already been successfully adapted to continuous-flow microreactors, demonstrating reduced reaction times and increased process efficiency compared to traditional batch methods. mdpi.com
Automated synthesis platforms, which use pre-packaged reagent cartridges and robotic systems, are revolutionizing the rapid synthesis and screening of compound libraries. sigmaaldrich.comnih.gov Platforms designed for the automated formation of N-heterocycles are commercially available and could be adapted for the pyrrolidinone core. sigmaaldrich.comyoutube.com By developing a modular synthesis route, this compound and a library of its derivatives could be produced on-demand, accelerating the discovery of new applications. researchgate.net
Discovery of Novel Reactivity Modes and Unprecedented Synthetic Transformations
The unique combination of a lactam and a thioester in one molecule opens avenues for discovering novel reactivity. Thioesters are known to be more reactive than their oxygen-ester counterparts and are key intermediates in native chemical ligation for peptide synthesis. wikipedia.org This inherent reactivity could be harnessed in new cascade reactions. For example, a recently developed metal-free, one-pot synthesis of functionalized pyrrolidinones proceeds through a Smiles-Truce aryl transfer cascade. acs.org Investigating similar intramolecular rearrangements or cycloadditions initiated by the thioester group could lead to unprecedented transformations and rapid access to complex molecular architectures.
The pyrrolidinone ring itself can be a versatile scaffold. Dirhodium-catalyzed intramolecular nitrene insertion into C-H bonds has been used for the diastereoselective synthesis of N-unprotected pyrrolidines, showcasing a powerful method for functionalizing the ring system. organic-chemistry.org Exploring the interplay between the reactivity of the thioester and potential transformations on the pyrrolidinone ring will be a fertile ground for synthetic innovation.
Advanced Materials Science Applications Deriving from Pyrrolidinone-Thioester Scaffolds
The pyrrolidinone and thioester moieties are valuable components in polymer science, suggesting that this compound could serve as a unique monomer or functionalizing agent for advanced materials. Polymers based on N-vinylpyrrolidone are well-known for their biocompatibility and are used in pharmaceutical and cosmetic applications. ontosight.ai Incorporating the pyrrolidinone-thioester scaffold could introduce new functionalities.
Polythioesters (PTEs) are gaining attention for their unique properties, including high refractive indices and degradability. nih.gov They can be synthesized via the ring-opening polymerization of thiolactones. nih.gov Copolymers containing thioester linkages in their backbone have been shown to be degradable in the presence of thiols like cysteine, making them promising for drug delivery applications. acs.orgresearchgate.net A polymer derived from this compound could combine the hydrophilicity and biocompatibility of the pyrrolidinone unit with the tunable degradability and reactivity of the thioester linkage, creating novel smart materials for biomedical use. rsc.orgresearchgate.net
| Polymer Type | Derived Property from Pyrrolidinone | Derived Property from Thioester | Potential Application |
|---|---|---|---|
| Backbone Poly(pyrrolidinone-thioester) | Biocompatibility, Hydrophilicity | Thiol-mediated Degradability, High Refractive Index | Degradable hydrogels, Drug delivery systems. acs.org |
| Pendant Pyrrolidinone-Thioester Group | Adhesion, Complexation Ability | Site for Post-Polymerization Modification (e.g., Ligation) | Functional coatings, Bioconjugation platforms. rsc.orgontosight.ai |
Synergistic Approaches Combining Synthetic and Computational Design
The rational design of novel synthetic routes and applications for this compound will be significantly accelerated by computational chemistry. Density Functional Theory (DFT) studies can be employed to elucidate reaction mechanisms, predict transition state energies, and understand catalyst behavior. researchgate.netnih.gov For example, computational studies have been used to clarify the mechanism for pyrrolidinedione synthesis and to investigate copper-catalyzed C-H amination for pyrrolidine (B122466) formation. nih.govresearchgate.netnih.gov Such in-silico investigations can guide experimental work by identifying the most promising reaction conditions and catalyst systems, saving time and resources.
This synergistic approach can also be applied to materials science, where computational models can predict the bulk properties of polymers derived from the pyrrolidinone-thioester scaffold. By simulating polymer folding, intermolecular interactions, and reactivity, researchers can pre-screen potential materials for specific applications before committing to their synthesis, leading to a more targeted and efficient discovery process.
Q & A
Q. What are the recommended analytical techniques for confirming the structural integrity of O-Ethyl 5-oxopyrrolidine-2-carbothioate?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm proton and carbon environments, focusing on characteristic signals for the thioester group (C=S, ~200-220 ppm in -NMR) and the pyrrolidone ring. IR spectroscopy can validate the carbonyl (C=O, ~1700 cm) and thioester (C=S, ~1100-1250 cm) functionalities. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]) with <2 ppm error. Cross-reference spectral data with structurally related pyrrolidone derivatives .
Q. How can researchers optimize purification protocols for this compound?
- Methodological Answer : Employ column chromatography using silica gel with a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Monitor fractions via TLC (R ~0.3–0.5). For crystalline products, recrystallization from ethanol or acetonitrile may improve purity. Validate purity using HPLC (C18 column, UV detection at 254 nm) with ≥95% purity thresholds. Document retention times and compare with known standards .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) in a fume hood. The compound may exhibit acute oral toxicity (Category 4) and skin irritation (Category 2). Store in airtight containers at 2–8°C, away from oxidizing agents. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Refer to SDS guidelines for pyrrolidone derivatives with similar hazards .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gap), and electrostatic potential surfaces. Compare computed IR/NMR spectra with experimental data to validate accuracy. Use software like Gaussian or ORCA for simulations, and visualize results with GaussView or VMD .
Q. What experimental strategies resolve contradictions in spectroscopic data for diastereomers of this compound?
- Methodological Answer : If unexpected -NMR splitting or IR bands arise, conduct variable-temperature NMR to assess rotational barriers or X-ray crystallography for absolute configuration determination. Chiral HPLC (e.g., Chiralpak IA column) can separate enantiomers. For dynamic stereochemistry, use -EXSY NMR to study exchange processes. Reference diastereoselective synthesis protocols for pyrrolidines .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer : Screen for enzyme inhibition (e.g., proteases or kinases) using fluorescence-based assays (e.g., FRET substrates). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and triplicate experiments. Validate target engagement via SPR or ITC for binding affinity measurements .
Q. What statistical approaches are appropriate for analyzing metabolic stability data of this compound?
- Methodological Answer : Use non-linear regression (e.g., Michaelis-Menten kinetics) to calculate metabolic half-life () in liver microsome assays. Apply ANOVA for inter-group comparisons (e.g., CYP450 isoforms). For in vivo studies, use pharmacokinetic modeling (WinNonlin) to estimate AUC and clearance. Report 95% confidence intervals and p-values <0.05 for significance .
Data Presentation Guidelines
- Tables : Include retention times (HPLC), spectral peaks (NMR/IR), and biological IC values.
- Figures : Use scatter plots for dose-response curves and heatmaps for enzyme inhibition profiles.
- Citations : Prioritize peer-reviewed journals and avoid non-academic sources like BenchChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
